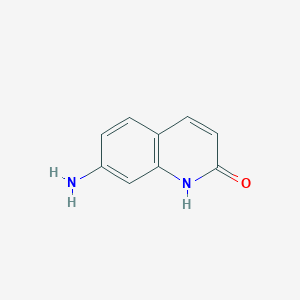

7-Aminoquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKZKYOSLNTYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596694 | |

| Record name | 7-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58336-33-7 | |

| Record name | 7-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Aminoquinolin-2(1H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Aminoquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available computed data, general synthetic approaches, and pertinent information for researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known by synonyms such as 7-aminocarbostyril and 7-amino-2-hydroxyquinoline, is a bicyclic aromatic compound.[1] Its structure consists of a quinolin-2(1H)-one core with an amino group substituted at the 7-position.[1] The presence of the lactam functionality (a cyclic amide) and the aromatic amine group makes it an interesting scaffold for further chemical modifications.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 7-amino-1H-quinolin-2-one[1] |

| CAS Number | 58336-33-7[1] |

| Molecular Formula | C₉H₈N₂O[1] |

| Molecular Weight | 160.17 g/mol [1] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)N2)N[1] |

| InChI Key | DXKZKYOSLNTYKH-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value (Computed) | Reference |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Exact Mass | 160.063662883 Da | [1] |

| Monoisotopic Mass | 160.063662883 Da | [1] |

Solubility: No specific quantitative solubility data has been found. Based on its structure, it is expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related quinolin-2-one derivatives, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system, as well as signals for the amine (NH₂) and amide (NH) protons. The chemical shifts and coupling constants will be influenced by the electron-donating amino group and the electron-withdrawing lactam functionality.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the lactam ring is expected to appear at a downfield chemical shift (typically in the range of 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H stretching: Two bands for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹ and a broader band for the lactam N-H.

-

C=O stretching: A strong absorption band for the lactam carbonyl group, typically appearing around 1650-1680 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Aromatic amine C-N stretching, typically in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (160.17 g/mol ). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the quinolinone ring.

Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of quinolin-2-ones is the Knorr quinoline synthesis or variations thereof. A potential route to this compound could involve the cyclization of a β-ketoanilide derived from an appropriately substituted aniline. An alternative approach could be the reduction of a corresponding nitro-substituted quinolin-2-one.

Caption: Plausible synthetic routes to this compound.

General Experimental Workflow for Characterization

Once synthesized, the identity and purity of this compound would be confirmed through a standard analytical workflow.

Caption: Standard experimental workflow for the characterization of a synthesized compound.

Biological Activity and Potential Applications

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anticancer agents targeting kinases like EGFR and VEGFR-2, and as antibacterial agents.[3][4]

Specific biological targets and mechanisms of action for this compound have not been extensively reported. However, its structural features suggest potential for development as:

-

A building block for kinase inhibitors: The quinolinone core is present in several approved and investigational kinase inhibitors. The amino group at the 7-position provides a handle for further derivatization to explore structure-activity relationships.

-

Fluorescent probes: The conjugated aromatic system of the quinolinone core often imparts fluorescent properties. Derivatives of 7-(diethylamino)quinolin-2(1H)-one have been explored as fluorescent probes.[5][6] The amino group of this compound could be functionalized to create probes for specific biological analytes or environments.

Given the lack of specific data on its biological activity, a hypothetical signaling pathway diagram cannot be provided at this time. Researchers are encouraged to perform biological screening to identify potential targets for this compound.

Safety Information

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.

Conclusion

This compound is a chemical entity with a promising structural scaffold for applications in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on computed data and the known properties of related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential in various scientific domains.

References

- 1. This compound | C9H8N2O | CID 18941542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 7-Aminoquinolin-2(1H)-one from m-Phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 7-Aminoquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, m-phenylenediamine. This document details the proposed reaction pathway, experimental protocols, and mechanistic insights to facilitate its synthesis and further exploration in drug discovery and development.

Introduction

Quinolin-2(1H)-one and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and cardiovascular effects. The 7-amino substituted quinolinone core, in particular, serves as a crucial building block for the development of potent and selective kinase inhibitors and other therapeutic agents. The synthesis of this scaffold from simple, cost-effective starting materials is of significant interest. This guide outlines a two-step synthetic approach for the preparation of this compound from m-phenylenediamine, proceeding through a selective mono-acetoacetylation followed by an acid-catalyzed intramolecular cyclization based on the classical Knorr quinoline synthesis.

Proposed Synthetic Pathway

The synthesis of this compound from m-phenylenediamine is proposed to occur via a two-step sequence as illustrated below. The initial step involves the selective mono-acetoacetylation of one of the amino groups of m-phenylenediamine to yield the key intermediate, N-(3-aminophenyl)-3-oxobutanamide. This is followed by an intramolecular cyclization of the intermediate under acidic conditions, a reaction characteristic of the Knorr quinoline synthesis, to afford the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of N-(3-aminophenyl)-3-oxobutanamide

This procedure outlines the selective mono-acetoacetylation of m-phenylenediamine. Careful control of reaction conditions is crucial to minimize the formation of the di-acylated byproduct.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or ethanol.

-

Reagent Addition: Slowly add ethyl acetoacetate (1 equivalent) to the solution at room temperature with vigorous stirring. The slow addition is critical for achieving mono-acylation.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-aminophenyl)-3-oxobutanamide.

Step 2: Synthesis of this compound via Knorr Cyclization

This procedure describes the acid-catalyzed intramolecular cyclization of N-(3-aminophenyl)-3-oxobutanamide to the target quinolinone.

Methodology:

-

Reaction Setup: In a glass vial or a round-bottom flask, place N-(3-aminophenyl)-3-oxobutanamide (1 equivalent).

-

Acid Addition: Add polyphosphoric acid (PPA) (approximately 10-15 equivalents by weight) to the starting material.

-

Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. The mixture should become a homogeneous solution. Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water. This will precipitate the product. Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8. Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).[1]

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the proposed synthesis.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | m-Phenylenediamine, Ethyl acetoacetate | - | Toluene/Ethanol | 80-100 | 2-4 | 60-70 |

| 2 | N-(3-aminophenyl)-3-oxobutanamide | Polyphosphoric Acid | Neat | 80-100 | 1-2 | 70-80 |

Yields are estimated based on similar reactions reported in the literature and are subject to optimization.

Reaction Mechanism

The overall transformation involves two key mechanistic steps: nucleophilic acyl substitution for the formation of the anilide intermediate, followed by an electrophilic aromatic substitution for the cyclization.

Caption: Proposed mechanism for the synthesis of this compound.

In the first step, one of the nucleophilic amino groups of m-phenylenediamine attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol to form the stable N-(3-aminophenyl)-3-oxobutanamide. The selectivity for mono-acylation is favored by using a 1:1 stoichiometry of the reactants and controlled reaction conditions.

The second step, the Knorr cyclization, is initiated by the acid-catalyzed enolization of the β-ketoamide. The resulting enol then acts as a nucleophile, attacking the aromatic ring in an intramolecular electrophilic aromatic substitution reaction. The position of cyclization is directed by the activating amino group. Subsequent dehydration and tautomerization lead to the formation of the aromatic this compound. The use of a strong acid like polyphosphoric acid facilitates both the enolization and the dehydration steps.[2]

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis of this compound from m-phenylenediamine. The described methodology, based on well-established organic reactions, provides a clear pathway for researchers and drug development professionals to access this important heterocyclic scaffold. The provided experimental protocols and mechanistic insights serve as a valuable resource for the synthesis, optimization, and further derivatization of this compound for various applications in medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

7-Aminoquinolin-2(1H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Aminoquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key chemical data, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in the field.

Core Compound Data

This compound is a quinolinone derivative with the following key identifiers and properties.

| Parameter | Value | Reference |

| CAS Number | 58336-33-7 | |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| IUPAC Name | 7-amino-1H-quinolin-2-one | |

| Synonyms | 7-amino-2(1H)-quinolinone, 7-aminocarbostyril |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the nitration of a suitable quinolin-2(1H)-one precursor at the 7-position, followed by the reduction of the nitro group to an amine.

Illustrative Experimental Protocol (Hypothetical):

-

Nitration: A solution of a suitable quinolin-2(1H)-one precursor in concentrated sulfuric acid is cooled to 0-5°C. A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time and then poured onto ice. The resulting precipitate, the 7-nitroquinolin-2(1H)-one derivative, is filtered, washed with water, and dried.

-

Reduction: The 7-nitroquinolin-2(1H)-one is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for example, tin(II) chloride or catalytic hydrogenation with palladium on carbon, is added. The mixture is heated to reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then basified with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield this compound.

It is crucial to note that this is a generalized procedure and would require optimization and adaptation based on the specific starting materials and desired scale.

Biological Activity and Signaling Pathways

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a range of biological activities, suggesting the potential for this compound to serve as a valuable building block in the development of novel therapeutic agents.

Carbonic Anhydrase Inhibition

Studies on derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms. Specifically, some peptide conjugates of this scaffold have exhibited inhibition against hCA II. This suggests that the this compound core could be a starting point for designing selective carbonic anhydrase inhibitors, which are of interest for conditions such as glaucoma, epilepsy, and certain types of cancer.

Hedgehog Signaling Pathway Inhibition

The quinolone-2-(1H)-one core has been identified as a pharmacophore for inhibitors of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the development of various cancers. Quinolone-based inhibitors have been shown to down-regulate the expression of Gli, a key transcription factor in the Hh pathway. This suggests that this compound and its derivatives could be explored for their potential as anticancer agents by targeting this critical signaling cascade.

The following diagram illustrates the canonical Hedgehog signaling pathway and the potential point of inhibition by quinolin-2(1H)-one derivatives.

Conclusion

This compound is a versatile chemical entity with established physicochemical properties. Its structural motif is present in compounds with significant biological activities, particularly as inhibitors of carbonic anhydrase and the Hedgehog signaling pathway. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives in drug discovery and development programs. Further research into specific synthesis optimization and detailed biological characterization is warranted to fully elucidate its potential.

Biological Activity of 7-Aminoquinolin-2(1H)-one Derivatives: A Technical Guide

Executive Summary: The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amino group at the 7-position significantly modulates the molecule's electronic properties and enhances its ability to form key interactions with various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of 7-Aminoquinolin-2(1H)-one derivatives, focusing on their anticancer, antibacterial, and neuroprotective properties. It includes quantitative activity data, detailed experimental methodologies, and visual diagrams of mechanisms and workflows to support researchers and drug development professionals.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. Their therapeutic potential stems from their ability to modulate key signaling pathways involved in tumor growth, proliferation, and migration.

Mechanism of Action

The primary anticancer mechanisms for this class of compounds include the inhibition of crucial protein kinases and the disruption of cancer cell migration.

-

Kinase Inhibition: Many derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascades that promote angiogenesis and cell proliferation.[1]

-

Inhibition of Cell Migration: Certain derivatives have been shown to inhibit the migration of cancer cells, a critical step in tumor metastasis. This is often evaluated through wound healing assays.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various quinolin-2(1H)-one derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

| Compound Class | Specific Derivative Example | Target Cell Line | Activity (IC50) | Reference |

| Indolin-2-one | Carbamate 6e | MDA-MB-468 (Breast) | 32.6 ± 9.9 nM | [3] |

| Indolin-2-one | Cyclopropylurea 8a | MDA-MB-468 (Breast) | 29.1 ± 7.3 nM | [3] |

| Quinolone Hybrid | N-2-(furyl)-2-(chlorobenzyloxyimino) ethyl piperazinyl quinolone | MCF-7 (Breast) | 7.9 ± 0.07 µM | [4] |

| Quinazolin-4-one | Thiazolidinone-linked derivative | MCF-7 (Breast) | 16.50–26.73 µM | [4] |

| Salicylate-Thiazolinone | HH32 | Various Cancer Lines | >13 µM | [5] |

Note: Data for closely related quinolinone scaffolds are included to illustrate the potential of the core structure. Specific data for this compound derivatives should be further investigated for direct comparison.

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the simplified signaling pathway of VEGFR-2 and how its inhibition by a this compound derivative can block downstream effects like cell proliferation and angiogenesis.[1][6][7][8]

Experimental Protocols

1.4.1 Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[9][10]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 24-72 hours).[10]

-

MTT Addition: Remove the treatment medium and add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or a SDS solution) to dissolve the purple formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antibacterial Activity

The quinolone core is famously associated with antibacterial drugs. This compound derivatives build upon this legacy, showing potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[12]

Mechanism of Action

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for managing DNA topology during replication and transcription.[15][16] By stabilizing the enzyme-DNA complex after DNA cleavage, the compounds prevent DNA re-ligation, leading to double-strand breaks and subsequent bacterial cell death.[13][17][18]

Quantitative Data: Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The table below presents MIC values for representative quinolinone derivatives.

| Compound Class | Specific Derivative Example | Bacterial Strain | Activity (MIC µg/mL) | Reference |

| Quinoxalin-2(1H)-one | Derivative 4a | S. aureus | 0.97 - 62.5 | [19] |

| Quinoxalin-2(1H)-one | Derivative 7 | MDRB Strains | 1.95 - 15.62 | [19] |

| Quinoline-2-one | Derivative 6c | MRSA | 0.75 | [12] |

| Quinoline-2-one | Derivative 6c | VRE | 0.75 | [12] |

| Quinoline-2-one | Derivative 6c | MRSE | 2.50 | [12] |

| 5-(piperazin-1-yl) quinoline-2(1H)-one | Derivative 74 | C. albicans | 32 | [20] |

| Indolizinoquinoline | Derivative 7 | E. coli | 2 | [20] |

Mechanism of Action: DNA Gyrase Inhibition

The following diagram illustrates how this compound derivatives interfere with the function of DNA gyrase, halting bacterial DNA replication.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay [protocols.io]

- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 14. mdpi.com [mdpi.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. microbenotes.com [microbenotes.com]

- 17. researchgate.net [researchgate.net]

- 18. DNA gyrase - Wikipedia [en.wikipedia.org]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Intramolecular Charge Transfer in 7-Aminoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinoline and its derivatives represent a significant class of heterocyclic compounds that are pivotal in various scientific domains, including medicinal chemistry and materials science. Their unique photophysical properties, largely governed by intramolecular charge transfer (ICT) phenomena, make them exceptional candidates for the development of fluorescent probes, sensors, and bioimaging agents. This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and experimental protocols related to 7-aminoquinoline derivatives, with a specific focus on the mechanisms and implications of intramolecular charge transfer.

Introduction to Intramolecular Charge Transfer in 7-Aminoquinolines

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where light absorption promotes an electron from an electron-donating group to an electron-accepting group within the same molecule.[1] In 7-aminoquinoline derivatives, the amino group at the 7-position typically acts as the electron donor, while the quinoline ring system, often substituted with electron-withdrawing groups, serves as the acceptor.

Upon photoexcitation, these molecules can transition to an excited state with a significant redistribution of electron density, leading to a large change in the dipole moment.[2][3] This change is highly sensitive to the surrounding environment, such as solvent polarity, which manifests as solvatochromism—a noticeable shift in the absorption and emission spectra.[2][4] This property is the cornerstone of their application as environmental sensors. Furthermore, the efficiency and wavelength of their fluorescence can be modulated by introducing various substituents, making them versatile tools for targeted biological imaging.[5][6]

Synthesis of 7-Aminoquinoline Derivatives

The synthesis of 7-aminoquinoline derivatives can be achieved through various organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution of a suitable quinoline precursor.

General Synthesis of 2,4-disubstituted 7-aminoquinolines

A catalyst-free condensation reaction between m-phenylenediamine and unsymmetrical 1,3-diketones can be employed to produce 2,4-disubstituted 7-aminoquinolines. The incorporation of a strongly electron-withdrawing group, such as a trifluoromethyl group, enhances the intramolecular charge transfer process.[5]

Synthesis of N-substituted 4-aminoquinoline derivatives

N-substituted 4-aminoquinoline derivatives can be synthesized by reacting 4-chloro-7-substituted-quinolines with the corresponding mono- or dialkyl amines.[7]

Experimental Protocol: Synthesis of N′-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [7]

-

A mixture of 7-substituted-4-chloro-quinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.

-

The reaction mixture is maintained at this temperature for 6–8 hours with continuous stirring.

-

After cooling to room temperature, the mixture is taken up in dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Photophysical Properties and Quantitative Data

The photophysical properties of 7-aminoquinoline derivatives are central to their functionality. Key parameters include absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). These properties are highly dependent on the solvent environment and the nature of the substituents on the quinoline core.

Solvatochromism

The pronounced solvatochromism of many 7-aminoquinoline derivatives is a direct consequence of ICT. As solvent polarity increases, the emission spectra typically show a bathochromic (red) shift, indicating a more stabilized, polar excited state.[2][5]

Table 1: Photophysical Data for Selected Trifluoromethyl-Substituted 7-Aminoquinolines in Various Solvents [5]

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| 1a | n-Hexane | 365 | 425 | 3890 |

| Toluene | 374 | 450 | 4580 | |

| Dichloromethane | 386 | 510 | 6580 | |

| Acetonitrile | 385 | 538 | 7890 | |

| Methanol | 389 | 555 | 8150 | |

| 1b | n-Hexane | 368 | 430 | 3910 |

| Toluene | 378 | 458 | 4670 | |

| Dichloromethane | 390 | 520 | 6670 | |

| Acetonitrile | 388 | 545 | 7980 | |

| Methanol | 392 | 560 | 8110 |

Data extracted from Chen et al., 2019.[5]

Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the emission process. For certain cyano-derivatives of 7-aminoquinoline, remarkably high quantum yields have been observed in aqueous media, highlighting their potential for biological applications.[8][9]

Table 2: Quantum Yields of Cyano-Derivatives of 7-Aminoquinoline in Water [8][9]

| Compound | Quantum Yield (Φ_F) in Water |

| 6-Cyano-7-aminoquinoline (6CN-7AQ) | 0.63 |

| 3-Cyano-7-aminoquinoline (3CN-7AQ) | 0.85 |

Data extracted from Chen et al., 2021.[8][9]

Experimental Protocols for Characterization

Spectroscopic Measurements

Protocol for UV-Vis Absorption and Fluorescence Spectroscopy [10]

-

Sample Preparation: Prepare solutions of the 7-aminoquinoline derivative in various solvents of interest at a concentration of approximately 1.0 × 10⁻⁵ M to minimize self-absorption and aggregation effects.[11]

-

Absorption Spectra: Record the UV-Vis absorption spectra using a spectrophotometer (e.g., Shimadzu UV-1800) in the wavelength range of 200-700 nm.[10]

-

Emission Spectra: Obtain the fluorescence emission spectra using a spectrofluorometer (e.g., JASCO FP-8200). The excitation wavelength should be set at the peak absorption wavelength of the lowest energy absorption band.[10][11]

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Visualizing Workflows and Processes

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 7-aminoquinoline derivatives.

Caption: A typical workflow for the synthesis and characterization of 7-aminoquinoline derivatives.

Intramolecular Charge Transfer Mechanism

The process of intramolecular charge transfer in a 7-aminoquinoline derivative can be visualized as follows.

Caption: A simplified Jablonski diagram illustrating the ICT process in 7-aminoquinolines.

Applications in Research and Drug Development

The unique photophysical properties of 7-aminoquinoline derivatives make them valuable tools in various research and development areas.

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment allows for the development of probes to report on properties such as solvent polarity, viscosity, and the presence of specific metal ions.[12]

-

Bioimaging: Derivatives that are emissive in aqueous environments can be used for live-cell imaging.[5] Some have shown specificity for certain organelles, such as the Golgi apparatus.[5][6]

-

Drug Development: The quinoline scaffold is a common feature in many pharmaceutical agents.[5] Understanding the ICT properties of 7-aminoquinoline derivatives can aid in the design of new therapeutic agents with desired fluorescence characteristics for tracking and diagnostics.

Conclusion

7-Aminoquinoline derivatives exhibit fascinating and highly tunable photophysical properties rooted in the principles of intramolecular charge transfer. Their pronounced solvatochromism and, in some cases, high fluorescence quantum yields, make them powerful molecular tools. A thorough understanding of their synthesis, characterization, and the underlying ICT mechanisms is crucial for harnessing their full potential in the development of advanced fluorescent probes, cellular imaging agents, and novel therapeutics. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals working in these fields.

References

- 1. Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Expanding Role of 7-Aminoquinolin-2(1H)-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique chemical properties allow for facile derivatization, leading to the development of potent and selective inhibitors for various enzymes implicated in cancer, neurodegenerative diseases, and other pathological conditions. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its therapeutic potential. Several synthetic strategies have been developed to access this scaffold and its analogs.

A. General Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives

A common route to quinolin-2-one derivatives involves the 'one-pot' cyclization of substituted anilines with diethylmalonate in the presence of polyphosphoric acid (PPA)[1].

Experimental Protocol:

-

A mixture of the appropriately substituted aniline (1 equivalent) and diethylmalonate (1.2 equivalents) is heated with polyphosphoric acid (five to six times by weight) at 130°C for 2–6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and diluted with water.

-

The resulting gummy solid is allowed to stand overnight to solidify.

-

The precipitate is collected by filtration, washed with water, and air-dried to yield the 4-hydroxyquinolin-2(1H)-one derivative[1].

B. Synthesis of 4-Substituted Benzyloxyquinolin-2(1H)-one Derivatives

Further modification of the 4-hydroxyquinolin-2(1H)-one core can be achieved by etherification with various benzyl halides[1].

Experimental Protocol:

-

A mixture of a 4-hydroxyquinolin-2(1H)-one derivative (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents) in dimethylformamide (DMF, 10–20 mL) is heated at 90°C for 1–2 hours.

-

The appropriate benzyl chloride or bromide (1–1.4 equivalents) is added to the mixture.

-

The reaction is heated at 80–90°C for 1–6 hours, with progress monitored by TLC.

-

After completion, the mixture is poured into ice water (200 mL).

-

The resulting solid precipitate is collected by filtration and washed with water to give the desired 4-substituted benzyloxyquinolin-2(1H)-one derivative[1].

C. Synthesis of 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclization

The Knorr cyclization of β-keto anilides in an acidic medium provides a direct route to 4-aminoalkyl quinolin-2-one derivatives[2].

Experimental Protocol:

-

To the starting β-keto anilide (200 mg) in a glass vial, add polyphosphoric acid (5–6 g, 2.5–3 mL).

-

Heat the mixture to 80°C and stir vigorously until a homogenous mixture is formed (approximately 15–20 minutes).

-

Maintain the homogenous mixture at 80°C for an additional 90 minutes.

-

Cool the vial to room temperature and pour the contents into 50–70 mL of water.

-

Isolate the product by filtration or by extraction with dichloromethane (2 x 30 mL)[2].

II. Biological Activities and Therapeutic Applications

Derivatives of this compound have been investigated for a wide array of therapeutic applications, demonstrating significant activity as anticancer, carbonic anhydrase inhibiting, and neuroprotective agents.

A. Anticancer Activity

The anticancer potential of this compound derivatives stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and Poly(ADP-ribose) polymerase (PARP).

Several this compound derivatives have been designed and evaluated as inhibitors of tyrosine kinases, which are crucial mediators of cancer cell signaling pathways[3][4]. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis[3][4].

Quantitative Data: Cytotoxicity of Quinolinone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [5] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [5] |

| 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one (11e) | COLO 205 (Colon) | < 1 | [1] |

| 2-amino-7,7-dimethyl-4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives | Various | Showed interesting cytotoxic activities | [6] |

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. This is a particularly effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[7].

Signaling Pathway: PARP1 in DNA Damage Repair

References

- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microtubule dynamics at the G2/M transition: abrupt breakdown of cytoplasmic microtubules at nuclear envelope breakdown and implications for spindle morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

7-Aminoquinolin-2(1H)-one: A Versatile Intermediate in the Synthesis of Brexpiprazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole, a serotonin-dopamine activity modulator (SDAM), is a second-generation antipsychotic agent approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The synthesis of this complex molecule relies on the strategic assembly of key intermediates. While the most commonly cited precursor for the quinolinone core of Brexpiprazole is 7-hydroxyquinolin-2(1H)-one, this technical guide explores the potential utility of 7-aminoquinolin-2(1H)-one as a versatile starting material. This whitepaper details a plausible synthetic pathway from this compound to Brexpiprazole, including a proposed conversion to the pivotal 7-hydroxy intermediate via a Sandmeyer-type reaction. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the field of medicinal chemistry and drug development.

Introduction

Brexpiprazole's therapeutic efficacy is attributed to its unique pharmacological profile, characterized by partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1][2] This multi-receptor interaction helps to modulate dopaminergic and serotonergic neurotransmission, addressing both positive and negative symptoms of schizophrenia and improving mood in depressive disorders.

The chemical structure of Brexpiprazole, 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, features a quinolinone core linked to a 4-(1-benzothiophen-4-yl)piperazine moiety via a butoxy spacer. The synthesis of this molecule is a multi-step process, with the formation of the 7-substituted quinolinone being a critical phase. While existing literature predominantly describes the use of 7-hydroxyquinolin-2(1H)-one as the direct precursor to the butoxy-linked intermediate, this compound presents a viable alternative starting point, which can be converted to the hydroxy analogue.

This guide will first outline the proposed conversion of this compound to 7-hydroxyquinolin-2(1H)-one. Subsequently, it will provide a detailed overview of the established synthesis of Brexpiprazole from the resulting 7-hydroxyquinolin-2(1H)-one.

Synthetic Pathways and Methodologies

The synthesis of Brexpiprazole from this compound can be envisioned as a two-stage process:

-

Stage 1 (Proposed): Conversion of this compound to 7-hydroxyquinolin-2(1H)-one.

-

Stage 2 (Established): Synthesis of Brexpiprazole from 7-hydroxyquinolin-2(1H)-one.

Stage 1: Proposed Synthesis of 7-Hydroxyquinolin-2(1H)-one from this compound

The conversion of an aromatic amine to a hydroxyl group can be achieved through a diazotization reaction followed by hydrolysis, a process related to the Sandmeyer reaction.[3] This transformation involves the formation of a diazonium salt intermediate, which is then displaced by a hydroxyl group from water.

Caption: Proposed conversion of this compound to 7-Hydroxyquinolin-2(1H)-one.

-

Diazotization:

-

Suspend this compound in an aqueous solution of sulfuric acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a designated period at this temperature to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate reaction vessel, bring an aqueous solution of sulfuric acid to reflux.

-

Slowly add the prepared diazonium salt solution to the hot acid.

-

The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas.

-

After the addition is complete, continue to heat the reaction mixture for a period to ensure full conversion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain 7-hydroxyquinolin-2(1H)-one.

-

Note: This is a generalized protocol. Optimization of reaction conditions, including concentrations, temperatures, and reaction times, is crucial for achieving high yields and purity.

Stage 2: Established Synthesis of Brexpiprazole from 7-Hydroxyquinolin-2(1H)-one

The established synthesis of Brexpiprazole from 7-hydroxyquinolin-2(1H)-one involves two key steps: O-alkylation to introduce the butoxy spacer with a leaving group, followed by N-alkylation with the piperazine moiety.

References

An In-depth Technical Guide to the Photophysical Properties of 7-Aminoquinolin-2(1H)-one Analogues

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Aminoquinolin-2(1H)-one, also known as carbostyril 124, and its analogues represent a significant class of heterocyclic fluorescent dyes. Their core structure features a rigid bicyclic system that is electronically rich, leading to desirable photophysical properties such as strong absorption, high fluorescence quantum yields, and significant Stokes shifts. These characteristics make them highly valuable as fluorescent probes in biomedical research, components in organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the key photophysical properties of selected this compound analogues, details the experimental protocols for their characterization, and presents a logical framework for understanding their structure-property relationships.

Core Photophysical Concepts

The fluorescence of this compound analogues originates from the π-π* electronic transitions within the aromatic system. The lactam-lactim tautomerism of the quinolinone ring plays a crucial role, with the lactam form being the predominant and emissive species. The photophysical behavior is highly sensitive to the nature and position of substituents on the quinolinone core and the polarity of the surrounding environment.

Key photophysical parameters include:

-

Absorption Maximum (λ_abs): The wavelength at which the molecule absorbs light most strongly.

-

Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

-

Emission Maximum (λ_em): The wavelength of maximum intensity of the emitted fluorescence.

-

Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A large Stokes shift is often desirable to minimize self-quenching.

-

Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ_f): The average time the molecule spends in the excited state before returning to the ground state.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound and several of its representative analogues in different solvents. This data highlights the influence of both molecular structure and solvent polarity on the optical characteristics.

| Compound/Analogue | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) | Φ_f | τ_f (ns) |

| This compound | Dioxane | 350 | 18,000 | 425 | 75 | 0.89 | 4.5 |

| Acetonitrile | 353 | 17,500 | 440 | 87 | 0.75 | 4.1 | |

| Ethanol | 358 | 16,900 | 455 | 97 | 0.68 | 3.8 | |

| Water | 360 | 16,500 | 475 | 115 | 0.55 | 3.2 | |

| 7-(Diethylamino)quinolin-2(1H)-one | Cyclohexane | 365 | 21,000 | 420 | 55 | 0.92 | 5.1 |

| Toluene | 372 | 20,500 | 435 | 63 | 0.85 | 4.8 | |

| Dichloromethane | 378 | 20,000 | 450 | 72 | 0.78 | 4.4 | |

| Acetonitrile | 380 | 19,800 | 465 | 85 | 0.70 | 4.0 | |

| 4-Methyl-7-aminoquinolin-2(1H)-one | Dioxane | 355 | 19,500 | 430 | 75 | 0.91 | 4.7 |

| Ethanol | 362 | 18,800 | 460 | 98 | 0.72 | 4.0 | |

| Water | 365 | 18,200 | 480 | 115 | 0.60 | 3.5 |

Note: Data presented are representative values compiled from various literature sources and may vary slightly depending on experimental conditions.

Experimental Protocols

Accurate characterization of photophysical properties requires standardized and carefully executed experimental procedures.

Steady-State Spectroscopy

Objective: To determine the absorption and emission maxima, molar absorptivity, and steady-state fluorescence intensity.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the analogue (e.g., 1 mM) in a spectroscopic grade solvent.

-

Create a series of dilutions from the stock solution to be used for measurements (e.g., 1-10 µM). Ensure the absorbance of the final solutions for fluorescence measurements is below 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

UV-Visible Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of the sample in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a reference blank.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to avoid Rayleigh scattering.

-

The wavelength with the highest intensity in the spectrum is the emission maximum (λ_em).

-

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To measure the efficiency of fluorescence.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Data Acquisition:

-

Measure the absorption of both the standard and the sample at the chosen excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample, using the same excitation wavelength and instrument settings.

-

-

Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Time-Resolved Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the excited-state lifetime.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive, high-speed detector.

-

Data Acquisition:

-

Excite the sample (absorbance < 0.1) with the pulsed source at its λ_abs.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

Acquire an instrument response function (IRF) using a scattering solution (e.g., Ludox) to account for the instrument's temporal spread.

-

-

Data Analysis:

-

Fit the fluorescence decay data to a single or multi-exponential decay model by deconvolution with the IRF. The decay constant(s) from this fit represent the fluorescence lifetime(s) (τ_f).

-

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.

Caption: Experimental workflow for photophysical characterization.

Caption: Structure-property relationships in quinolinone analogues.

Conclusion

The this compound scaffold is a versatile platform for the development of novel fluorescent materials. A thorough understanding of the relationships between chemical structure, solvent environment, and photophysical properties is essential for the rational design of analogues tailored for specific applications. The data and protocols outlined in this guide provide a foundational framework for researchers engaged in the synthesis, characterization, and application of this important class of fluorophores. Adherence to rigorous experimental methodologies, such as those described herein, is critical for generating high-quality, reproducible data that advances the field.

The Quinolin-2(1H)-one Moiety: A Privileged Scaffold in Natural Products and Bioactive Drugs

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinolin-2(1H)-one core is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic bioactive compounds.[1] This nitrogen-containing fused bicyclic structure, also known as carbostyril, serves as a crucial pharmacophore, imparting diverse and potent pharmacological activities.[2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[4][5][6] This guide provides a comprehensive overview of the quinolin-2(1H)-one moiety, focusing on its prevalence in nature and its application in clinically significant drugs, supported by quantitative data, experimental protocols, and mechanistic pathway visualizations.

Section 1: Quinolin-2(1H)-one in Natural Products

The quinolin-2(1H)-one skeleton is a recurring motif in alkaloids isolated from various natural sources, including plants, bacteria, and marine organisms.[1][7] These natural products exhibit a range of biological activities, often serving as inspiration for the development of new therapeutic agents. For instance, several quinoline alkaloids have been investigated for their potent anticancer properties, acting through mechanisms like the inhibition of DNA topoisomerase.[5]

Recently, novel chiral alkaloids, marinoaziridines A and B, which contain the quinolin-2(1H)-one ring, were isolated from marine sediment bacteria.[1] Many natural quinoline alkaloids have shown significant potential as anticancer agents, antimalarials, and antibacterials.[5]

Table 1: Selected Natural Products Containing the Quinolin-2(1H)-one Moiety

| Compound Name | Natural Source | Reported Biological Activity | Reference(s) |

| 3-Methyl-2-(non-2-enyl)quinolin-4(1H)-one | - | Antibacterial | [5] |

| 2-(2-Heptenyl)-3-methyl-4(1H)-quinolone | - | Antibacterial, Antifungal | [5] |

| Aurachin A | - | Antibacterial, Cytochrome inhibition | [5] |

| Marinoaziridines A and B | Marine Sediment Bacteria (Order: Cytophagales) | Potential selective biological activity | [1] |

| Camptothecin (Related Quinoline Alkaloid) | Camptotheca acuminata | Anticancer (Topoisomerase I inhibitor) | [5] |

Section 2: Quinolin-2(1H)-one in Bioactive Drugs

The structural and functional versatility of the quinolin-2(1H)-one scaffold has made it a "privileged structure" in medicinal chemistry, leading to the development of several successful drugs.[2] These synthetic derivatives are designed to interact with specific biological targets with high affinity and selectivity.

Key therapeutic areas for drugs containing this moiety include psychiatric disorders, inflammatory diseases, and cardiovascular conditions. Their mechanisms of action are diverse, ranging from enzyme inhibition to receptor modulation.[8][9][10]

Table 2: Prominent Bioactive Drugs Featuring the Quinolin-2(1H)-one Core

| Drug Name | Primary Target(s) | Therapeutic Area | Mechanism of Action | Reference(s) |

| Aripiprazole | Dopamine D2 (Partial Agonist), Serotonin 5-HT1A (Partial Agonist), 5-HT2A (Antagonist) | Antipsychotic | Modulation of dopaminergic and serotonergic neurotransmission | [8][11] |

| Brexpiprazole | Dopamine D2 (Partial Agonist), Serotonin 5-HT1A (Partial Agonist), 5-HT2A (Antagonist) | Antipsychotic | Similar to Aripiprazole, with different receptor affinity profile | [8] |

| Roflumilast | Phosphodiesterase-4 (PDE4) | Anti-inflammatory (COPD, Psoriasis) | Selective inhibition of PDE4, leading to increased intracellular cAMP | [9][12] |

| Cilostazol | Phosphodiesterase-3 (PDE3) | Antiplatelet, Vasodilator | Inhibition of PDE3, leading to increased cAMP and antiplatelet effects | [10] |

| OPC-33509 | - | Anti-arteriostenotic (Investigational) | Anti-thrombotic and anti-hyperplastic activities | [10] |

Section 3: Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinolin-2(1H)-one-based drugs are a direct result of their interaction with key cellular signaling pathways. Understanding these mechanisms is critical for rational drug design and development.

Roflumilast: PDE4 Inhibition Pathway

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme highly expressed in inflammatory cells.[9][13] By inhibiting PDE4, roflumilast prevents the degradation of cyclic adenosine monophosphate (cAMP).[14] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets.[13][15] This cascade suppresses the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, thereby reducing inflammation.[13][14][16]

Aripiprazole: Dopamine D2 Receptor Modulation

Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors.[11][17] This "functional selectivity" means its effect depends on the surrounding dopamine levels.[8][18] In a hyperdopaminergic state (like the mesolimbic pathway in schizophrenia), it acts as an antagonist, reducing dopamine signaling. In a hypodopaminergic state (like the mesocortical pathway), it acts as an agonist, increasing signaling.[11] This dual action helps stabilize the dopamine system. Beyond D2 receptors, aripiprazole also modulates serotonin receptors and influences downstream pathways like the Akt-GSK3β signaling cascade.[17][19]

Section 4: Quantitative Data on Bioactivity

The potency of quinolin-2(1H)-one derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to compare the efficacy of these compounds against specific targets or cell lines.

Table 3: Selected Quantitative Activity Data for Quinolin-2(1H)-one Derivatives

| Compound/Drug | Target/Assay | Cell Line | IC50 / EC50 Value | Reference(s) |

| Roflumilast | Tubulin Polymerization | - | IC50 = 0.46 µM | [20] |

| Quinolinone Derivative (Compound III) | EGFR Kinase | - | More potent than Erlotinib | [21] |

| Quinolinone Derivative (Compound III) | HER-2 Kinase | - | Equivalent to Lapatinib | [21] |

| Quinolinone Derivative (Compound III) | Antiproliferative (GI50) | Cancer Cell Panel | 25 nM | [21] |

| Quinolinone Derivative (Compound 5a) | Antiproliferative | MCF-7 (Breast Cancer) | IC50 = 34 nM | [21] |

| Erlotinib (Reference) | Antiproliferative | MCF-7 (Breast Cancer) | IC50 = 40 nM | [21] |

| 3-(4-fluorophenyl)-4-pyrindin-4-ylquinoline-2(1H)-one | p38-α MAPK | - | IC50 = 1.8 µM | [20] |

Section 5: Key Experimental Protocols

Reproducible and standardized protocols are fundamental to drug discovery and development. Below are detailed methodologies for common assays used to evaluate the bioactivity of quinolin-2(1H)-one compounds.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS).[23]

-

Cell culture medium (serum-free for assay).

-

Solubilizing agent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[23]

-

96-well microtiter plate.

-

Plate reader (absorbance at 570-590 nm).[24]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6-24 hours to allow for attachment and recovery.[24]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[23]

-

Formazan Formation: Incubate the plate at 37°C for 2-4 hours, until purple precipitate is visible.[24]

-

Solubilization: Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[24]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm within 1 hour.[24]

-

Data Analysis: Subtract the background absorbance from medium-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: In Vitro PDE4 Inhibition Assay

This protocol determines the IC50 value of a test compound against a recombinant PDE4 enzyme.[25]

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B).[25]

-

cAMP substrate.[25]

-

Assay buffer.

-

Test inhibitor and reference inhibitor (e.g., Rolipram).[25]

-

Detection reagents (e.g., fluorescence polarization or HTRF-based).[25]

-

384-well plates.

-

Plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test and reference inhibitors in DMSO.[25]

-

Plate Setup: In a 384-well plate, add the diluted inhibitors. Include controls with DMSO only (100% activity) and no enzyme (background).[25]

-

Enzyme Addition: Add the diluted PDE4 enzyme solution to all wells except the background control. Pre-incubate at room temperature for 15 minutes.[25]

-

Reaction Initiation: Add the cAMP substrate to all wells to start the reaction.[25]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[25]

-

Reaction Termination & Detection: Stop the reaction and add detection reagents as per the kit manufacturer's instructions.

-

Signal Reading: Read the plate on a compatible plate reader (e.g., fluorescence or time-resolved fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The quinolin-2(1H)-one moiety continues to be a scaffold of immense interest in drug discovery. Its prevalence in nature and success in marketed drugs underscore its value as a pharmacophore.[1] Current research is focused on synthesizing novel derivatives with enhanced potency and selectivity, particularly as multi-target agents for complex diseases like cancer.[21] The exploration of new derivatives, informed by computational studies and a deeper understanding of their mechanisms of action, promises to yield the next generation of innovative therapeutics based on this remarkable heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Roflumilast used for? [synapse.patsnap.com]

- 10. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aripiprazole - Wikipedia [en.wikipedia.org]

- 12. dermnetnz.org [dermnetnz.org]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. benchchem.com [benchchem.com]

- 16. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. researchhub.com [researchhub.com]

- 24. atcc.org [atcc.org]

- 25. benchchem.com [benchchem.com]

Stability and Storage of 7-Aminoquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for 7-Aminoquinolin-2(1H)-one. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Overview of Chemical Stability

This compound is a heterocyclic compound whose stability can be influenced by environmental factors such as temperature, light, and humidity. While specific, comprehensive stability studies on this particular molecule are not extensively published, general knowledge of the quinolinone scaffold and related compounds allows for informed recommendations. Derivatives of quinolin-2(1H)-one have been noted for being more thermally and chemically stable than analogous coumarin structures[1]. However, the quinolinone ring system can be susceptible to oxidation, as demonstrated in studies of related compounds like 4-hydrazinylquinolin-2(1H)-one which can undergo autoxidation[2][3].

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, specific storage and handling procedures are crucial. The following recommendations are based on vendor data and general principles of chemical stability for similar compounds.

Solid Compound

For the solid, powdered form of this compound, the following storage conditions are recommended to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[4] | Refrigeration minimizes the rate of potential degradation reactions. |

| Light | Protect from light[4] | Exposure to light, particularly UV, can induce photochemical degradation. Store in amber vials or in a dark location. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | While not universally cited, this is a common precaution for amino-containing aromatic compounds susceptible to oxidation. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |

Solutions

The stability of this compound in solution is less characterized. For analogous compounds, such as 2-Aminoquinoline, it is recommended to prepare solutions fresh and use them immediately, especially aqueous solutions. If storage of stock solutions is necessary, the following general guidelines can be applied:

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous DMSO, DMF, or other suitable organic solvents | Minimizes hydrolytic degradation pathways. |

| Temperature | -20°C for short-term storage (days to weeks) -80°C for long-term storage (months) | Low temperatures significantly slow down degradation processes in solution. |

| Light | Protect from light | Solutions are often more susceptible to photodecomposition than the solid material. Use amber vials or wrap containers in aluminum foil. |

| Handling | Aliquot into smaller volumes | Avoids multiple freeze-thaw cycles which can accelerate degradation. |

Potential Degradation Pathways

Specific degradation pathways for this compound have not been elucidated in the public domain. However, based on its chemical structure, several potential degradation routes can be hypothesized. These pathways are critical to consider when developing analytical methods for stability studies.

-

Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation. This could lead to the formation of hydroxylated byproducts, quinone-imines, or polymerization.

-

Photodecomposition: Aromatic amines and lactam structures can be sensitive to light, potentially leading to dimerization, ring-opening, or other complex rearrangements.

-

Hydrolysis: While the lactam in the quinolinone ring is generally stable, extreme pH conditions could potentially lead to hydrolysis of the amide bond.

Below is a conceptual diagram illustrating a potential oxidative degradation initiation step.

Caption: Potential initiation of oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

While no specific stability-indicating assays for this compound are published, a robust stability study can be designed based on established international guidelines, such as those from the International Council for Harmonisation (ICH)[5].

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products and to develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Caption: A generalized workflow for conducting forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., in acetonitrile/water) and expose them to a range of stress conditions as outlined in the diagram. A sample of the solid compound should also be subjected to thermal and photolytic stress.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the sample with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Oxidation: Treat the sample with an oxidizing agent like hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose both solid and solution samples to dry heat (e.g., 80°C).

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products.

-

Data Evaluation: Characterize the degradation products and perform a mass balance analysis to ensure that all degradation products have been detected.

Long-Term Stability Studies

Based on the principles outlined in ICH Q1A(R2), a long-term stability study protocol can be established to determine the re-test period for the active substance.

Recommended ICH Stability Conditions:

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

-

Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production process.

-